![molecular formula C12H13BrO B13457160 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[211]hexane is a compound that belongs to the class of bicyclic compounds These compounds are characterized by having two rings that share two or more atoms The specific structure of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[211]hexane includes a bromomethyl group and a phenyl group attached to an oxabicyclohexane framework
Vorbereitungsmethoden
The synthesis of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of a mercury lamp and specialized glassware, making the process technically challenging but effective for producing the desired compound .
Analyse Chemischer Reaktionen
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution reactions. The bromomethyl group is particularly reactive and can be substituted with other functional groups using common reagents such as nucleophiles. For example, the bromomethyl group can be replaced with an amine group through a nucleophilic substitution reaction, resulting in the formation of a new compound with different properties . The reaction conditions for these substitutions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new bio-active compounds . In biology and medicine, this compound is studied for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets. Additionally, in the industrial sector, it is used in the production of materials with specialized properties .
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxabicyclohexane framework provides a rigid structure that can influence the compound’s binding affinity and specificity for its targets . The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. These compounds share a similar bicyclic structure but differ in the number and arrangement of their rings. Bicyclo[1.1.1]pentane, for example, has a more compact structure with three carbon atoms shared between the rings, while bicyclo[2.2.1]heptane has a larger ring system with seven carbon atoms . The unique features of this compound, such as the presence of the bromomethyl and phenyl groups, make it distinct and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H13BrO |
|---|---|
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H13BrO/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
WNOBHYJRPZNFPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)C3=CC=CC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


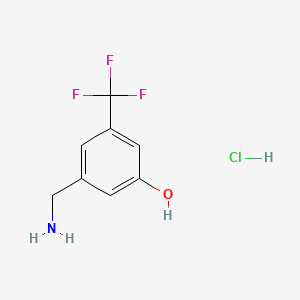
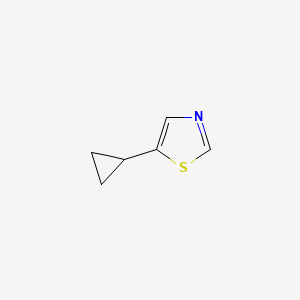
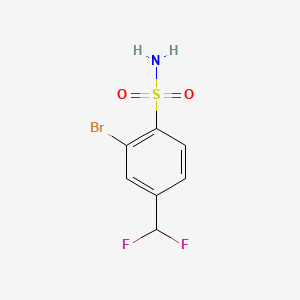
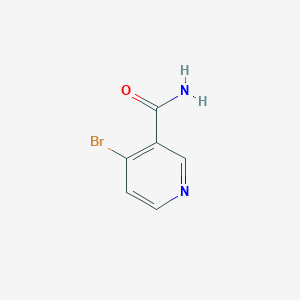
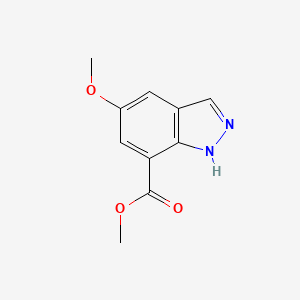
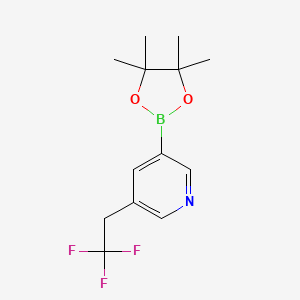
![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
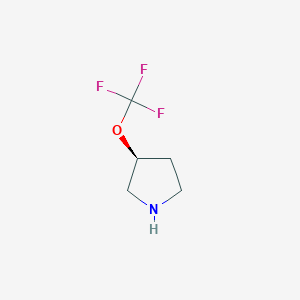
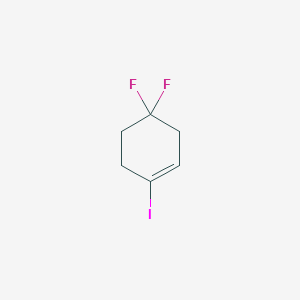
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
